A Comprehensive Technical Guide to the Fundamental Chemical Properties of Pyrazine-2,3-dicarboxamide
A Comprehensive Technical Guide to the Fundamental Chemical Properties of Pyrazine-2,3-dicarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties of Pyrazine-2,3-dicarboxamide, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details its synthesis, physicochemical characteristics, and spectroscopic profile, supported by experimental protocols and data presented for clarity and reproducibility.
Chemical Identity and Structure
Pyrazine-2,3-dicarboxamide is a derivative of pyrazine, an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 4. The dicarboxamide functional groups at the 2 and 3 positions are key to its chemical reactivity and potential for forming coordination complexes and hydrogen-bonded networks.[1]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | pyrazine-2,3-dicarboxamide[1] |
| Synonyms | 2,3-Pyrazinedicarboxamide, 2,3-Dicarboxamidopyrazine[1] |
| CAS Number | 6164-78-9[1] |
| Molecular Formula | C₆H₆N₄O₂[1] |
| Molecular Weight | 166.14 g/mol [1] |
| InChI | InChI=1S/C6H6N4O2/c7-5(11)3-4(6(8)12)10-2-1-9-3/h1-2H,(H2,7,11)(H2,8,12)[1] |
| SMILES | C1=CN=C(C(=N1)C(=O)N)C(=O)N[1] |
Physicochemical Properties
The physicochemical properties of Pyrazine-2,3-dicarboxamide are crucial for its handling, formulation, and biological activity. While specific experimental data for the dicarboxamide are not extensively reported, properties can be inferred from its structure and data on related compounds.
Table 2: Physicochemical Data of Pyrazine-2,3-dicarboxamide and its Precursor
| Property | Pyrazine-2,3-dicarboxamide | Pyrazine-2,3-dicarboxylic Acid |
| Melting Point | Not available | 188 °C (decomposes)[2] |
| Solubility | Soluble in water, ethanol, and DMSO (qualitative) | Water: Slightly soluble (~432.9 g/L estimated at 25°C)[3][4], DMSO: 100 mg/mL[3], Methanol, Acetone, Ethyl Acetate: Soluble[3], Ethanol, Diethyl Ether, Chloroform, Benzene, Petroleum Ether: Slightly Soluble[3] |
| pKa | Not available | pKa1 = 2.23, pKa2 = 4.64[2] |
The presence of two amide groups suggests that Pyrazine-2,3-dicarboxamide is a polar molecule with the capacity for extensive hydrogen bonding, contributing to its solubility in polar solvents. The pKa of the amide protons is expected to be significantly higher than that of the carboxylic acid precursor.
Synthesis and Purification
Pyrazine-2,3-dicarboxamide is typically synthesized from its corresponding dicarboxylic acid precursor, Pyrazine-2,3-dicarboxylic acid. The general synthetic strategy involves the amidation of the carboxylic acid groups.
Synthesis of Pyrazine-2,3-dicarboxylic Acid
The precursor, Pyrazine-2,3-dicarboxylic acid, is commonly prepared by the oxidation of quinoxaline.[5] This method leverages the higher stability of the pyrazine ring compared to the benzene ring in the quinoxaline structure.
Synthesis of Pyrazine-2,3-dicarboxamide
A common method for the synthesis of amides from carboxylic acids involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an anhydride, followed by reaction with ammonia.
Experimental Protocols
Protocol for Synthesis of Pyrazine-2,3-dicarboxylic Acid
This protocol is adapted from established literature procedures for the oxidation of quinoxaline.[5]
Materials:
-
Quinoxaline
-
Potassium permanganate (KMnO₄)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Acetone
-
Decolorizing carbon
Procedure:
-
Dissolve quinoxaline in hot water (approx. 90°C) in a three-necked flask equipped with a mechanical stirrer and reflux condenser.
-
With vigorous stirring, slowly add a saturated aqueous solution of potassium permanganate. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, cool the mixture and filter to remove the manganese dioxide precipitate.
-
Wash the manganese dioxide cake with hot water and combine the filtrates.
-
Concentrate the filtrate by evaporation.
-
Cool the concentrated solution and acidify with concentrated hydrochloric acid until precipitation of Pyrazine-2,3-dicarboxylic acid is complete.
-
Collect the crude product by filtration and wash with cold water.
-
For purification, recrystallize the crude product from boiling water with the addition of decolorizing carbon. Alternatively, extract the product from the inorganic salt mixture with hot acetone.[5]
Protocol for Synthesis of Pyrazine-2,3-dicarboxamide (Proposed)
This proposed protocol is based on general amidation procedures for aromatic dicarboxylic acids.
Materials:
-
Pyrazine-2,3-dicarboxylic acid
-
Thionyl chloride (SOCl₂) or Acetic Anhydride (Ac₂O)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Ammonia (gas or concentrated aqueous solution)
Procedure:
-
Activation of the dicarboxylic acid:
-
Method A (Acid Chloride): Suspend Pyrazine-2,3-dicarboxylic acid in an anhydrous solvent and add an excess of thionyl chloride. Reflux the mixture until the solid dissolves and the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude Pyrazine-2,3-dicarbonyl dichloride.
-
Method B (Anhydride): Reflux Pyrazine-2,3-dicarboxylic acid with acetic anhydride. Cool the reaction mixture to induce crystallization of Pyrazine-2,3-dicarboxylic anhydride.
-
-
Ammonolysis:
-
Dissolve the crude activated intermediate in an anhydrous solvent and cool in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Isolation and Purification:
-
Filter the reaction mixture to collect the crude Pyrazine-2,3-dicarboxamide.
-
Wash the solid with water and a suitable organic solvent to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., water-ethanol mixture).
-
Spectroscopic Profile
The structural elucidation of Pyrazine-2,3-dicarboxamide is confirmed through various spectroscopic techniques.
Table 3: Spectroscopic Data for Pyrazine-2,3-dicarboxamide
| Technique | Expected Features |
| ¹H NMR | A single sharp singlet in the aromatic region (δ 8.5-9.0 ppm) corresponding to the two equivalent protons on the pyrazine ring. Broad signals for the amide protons (NH₂) may also be observed. |
| ¹³C NMR | Signals for the carbonyl carbons (C=O) are expected in the range of δ 160-170 ppm. Two distinct signals for the pyrazine ring carbons are also expected, one for the carbons bearing the carboxamide groups and another for the carbons bearing the hydrogen atoms. |
| FTIR (cm⁻¹) | - N-H stretching of the amide groups (two bands) in the region of 3400-3100 cm⁻¹.- C=O stretching (Amide I band) around 1680-1640 cm⁻¹.- N-H bending (Amide II band) around 1640-1550 cm⁻¹.- C-N stretching around 1400 cm⁻¹.- Aromatic C-H and C=N stretching vibrations characteristic of the pyrazine ring. |
| Mass Spec. | The molecular ion peak (M⁺) is expected at m/z 166. |
Biological Activity and Signaling Pathways
While Pyrazine-2,3-dicarboxamide itself has not been extensively studied for its biological activity, its close structural analog, Pyrazinamide (Pyrazine-2-carboxamide), is a first-line antituberculosis drug.[6] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase in Mycobacterium tuberculosis.[6] Pyrazinoic acid disrupts membrane potential and inhibits fatty acid synthase I in the bacterium.[6]
It is plausible that Pyrazine-2,3-dicarboxamide could be a substrate for amidase enzymes, potentially being metabolized to Pyrazine-2-carboxamide-3-carboxylic acid and subsequently to pyrazinoic acid. However, one study indicated that Pyrazine-2,3-dicarboxylic acid did not have a significant effect on aminocarboxy-muconate-semialdehyde decarboxylase activity, unlike pyrazinamide and pyrazinoic acid.[7][8] Other substituted pyrazine carboxamides have been investigated as potential inhibitors of various enzymes, including FGFR and HPK1, and have shown antimicrobial and antifungal activities.[6][9][10]
Conclusion
Pyrazine-2,3-dicarboxamide is a versatile heterocyclic compound with a rich chemical profile. This guide has provided a detailed overview of its fundamental properties, including its synthesis, physicochemical characteristics, and spectroscopic data. The experimental protocols and structured data tables are intended to support further research and development in the fields of medicinal chemistry and materials science. While its biological activity is not yet fully elucidated, its structural similarity to the antitubercular drug Pyrazinamide suggests that it and its derivatives are promising candidates for future drug discovery efforts.
References
- 1. Pyrazine-2,3-dicarboxamide | C6H6N4O2 | CID 73173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazine-2,3-Dicarboxylic Acid: Properties, Uses, Safety, Supplier & Price in China [chemheterocycles.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,3-pyrazine dicarboxylic acid, 89-01-0 [thegoodscentscompany.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. tandfonline.com [tandfonline.com]
- 8. The effect of pyrazines on the metabolism of tryptophan and nicotinamide adenine dinucleotide in the rat. Evidence of the formation of a potent inhibitor of aminocarboxy-muconate-semialdehyde decarboxylase from pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
